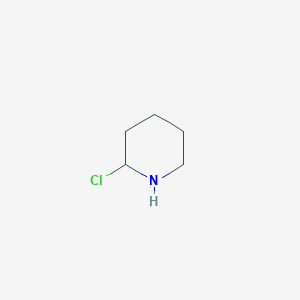
Pteridine, 2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteridine, 2-(methylthio)- is a chemical compound that belongs to the class of pteridines. It is a yellow crystalline powder that is soluble in water and ethanol. Pteridines are a class of heterocyclic compounds that are widely distributed in nature and have various biological functions. Pteridine, 2-(methylthio)- is a derivative of pteridine that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of pteridine, 2-(methylthio)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. Pteridine, 2-(methylthio)- has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemische Und Physiologische Effekte
Pteridine, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to prevent oxidative damage to cells and tissues. Pteridine, 2-(methylthio)- has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, pteridine, 2-(methylthio)- has been shown to have antitumor properties, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Pteridine, 2-(methylthio)- has several advantages for lab experiments. It is easy to synthesize and is readily available in high purity. Pteridine, 2-(methylthio)- is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of pteridine, 2-(methylthio)- is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of pteridine, 2-(methylthio)-. One area of research is the development of new synthetic methods for pteridine, 2-(methylthio)- and its derivatives. Another area of research is the investigation of the mechanism of action of pteridine, 2-(methylthio)- and its potential therapeutic applications. Additionally, the development of new drug delivery systems for pteridine, 2-(methylthio)- could improve its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of pteridine, 2-(methylthio)- could provide valuable information for its clinical development.
Synthesemethoden
The synthesis of pteridine, 2-(methylthio)- involves the reaction of 2-amino-4-methylthiopyrimidine with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield. The chemical structure of pteridine, 2-(methylthio)- has been confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Pteridine, 2-(methylthio)- has been studied extensively for its scientific research applications. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Pteridine, 2-(methylthio)- has also been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-methylsulfanylpteridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTLWEUAGAFRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CN=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356456 |
Source


|
| Record name | Pteridine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pteridine, 2-(methylthio)- | |
CAS RN |
16878-77-6 |
Source


|
| Record name | Pteridine, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)











